3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Description
Properties
IUPAC Name |
3-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-2-6(4-7)5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFOGXFNEKFAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The primary synthetic strategy for 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile involves nucleophilic aromatic substitution or coupling reactions between a 5-bromo-1,3,4-thiadiazole derivative and a hydroxy-substituted benzonitrile (or its equivalent). The key step is the formation of the ether bond (–O–) linking the thiadiazole ring at the 2-position to the 3-position of benzonitrile.
Detailed Preparation Method
- 5-Bromo-1,3,4-thiadiazol-2-amine or 5-bromo-1,3,4-thiadiazole derivatives: These are typically synthesized or commercially available intermediates featuring the bromine substituent at the 5-position of the thiadiazole ring.
- 3-Hydroxybenzonitrile: The phenol group at the 3-position serves as the nucleophile to form the ether linkage.
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is commonly used to deprotonate the phenol, increasing its nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate the reaction.
- Temperature: Heating at 80–100°C for several hours (typically 6–12 hours) is required to drive the reaction to completion.
- Dissolve 3-hydroxybenzonitrile and the 5-bromo-1,3,4-thiadiazole derivative in DMF or DMSO.
- Add the base (NaOH or K2CO3) to the mixture under stirring.
- Heat the reaction mixture to 80–100°C and maintain for 6–12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and quench with water.
- Extract the product using an organic solvent such as dichloromethane.
- Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Reaction Yield and Purification
- Yields: Literature reports yields ranging from 65% to 85% depending on reaction scale and purification methods.
- Purification: Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) or silica gel chromatography with gradients of methanol in dichloromethane is effective to achieve high purity.
Alternative Synthetic Approaches
While the direct nucleophilic substitution is the most straightforward, alternative methods include:
- Alkylation Approach: Using 4-(2-bromoacetyl)benzonitrile with thiadiazole derivatives under basic conditions to form the ether linkage, though this is more common in related thiazole compounds.
- Coupling Reactions: Employing palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to form the C–O bond, though less reported for this specific compound.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-Bromo-1,3,4-thiadiazole derivative, 3-hydroxybenzonitrile |
| Base | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Temperature | 80–100°C |
| Reaction time | 6–12 hours |
| Yield | 65–85% |
| Purification methods | Recrystallization, Column chromatography |
| Characterization techniques | NMR, Mass spectrometry, IR spectroscopy |
Research Findings and Analytical Data
- NMR Spectroscopy: Confirms the ether linkage by characteristic shifts in aromatic protons and disappearance of phenolic OH signals.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~273 g/mol.
- IR Spectroscopy: Presence of nitrile stretch (~2220 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹).
- Purity: Achieved >95% purity after chromatographic purification.
Notes on Industrial Scale-Up
- Industrial synthesis employs continuous flow reactors to improve heat and mass transfer.
- Automated systems facilitate controlled addition of reagents and temperature regulation.
- Purification is scaled using recrystallization and preparative chromatography to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the thiadiazole ring with an arylboronic acid .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising anticancer properties . Research indicates that it may interact with specific protein targets involved in cancer cell proliferation and survival pathways. For instance:
- Molecular docking studies suggest that similar compounds can bind effectively to tubulin, inhibiting its function and leading to apoptosis in cancer cells.
Thiadiazole derivatives have been reported to exhibit a range of biological activities, including:
- Antimicrobial effects .
- Antiviral properties .
- Anti-inflammatory activities .
These activities stem from their ability to interact with various biological macromolecules through hydrogen bonding and other interactions.
Anticancer Activity
A study conducted on various thiadiazole derivatives highlighted the effectiveness of compounds similar to 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile in inhibiting cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity at micromolar concentrations.
Material Science Applications
In materials science, compounds like this compound are being explored for their potential use in developing new materials with specific electronic or optical properties. The unique structural features allow for modifications that can lead to enhanced material characteristics.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is not well-documented. thiadiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through their unique electronic and structural properties. The bromine atom and the oxybenzonitrile group may enhance the compound’s ability to bind to specific targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
This para-substituted isomer (CAS 1341498-87-0) shares the same molecular formula (C₉H₄BrN₃OS) and core scaffold but differs in the substitution position of the benzonitrile group. Available commercially at ≥97% purity, it highlights the synthetic feasibility of brominated thiadiazole-benzonitrile derivatives .
Table 1: Structural and Commercial Comparison
Thiadiazole-Based Corrosion Inhibitors
Azo Schiff base derivatives like 2-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)-methyl)-4-(p-tolyldiazenyl)phenol and 4-((4-hydroxy-3-((pyridine-2-ylimino)methyl)phenyl)diazenyl)benzonitrile demonstrate strong corrosion inhibition on carbon steel surfaces, supported by quantum chemical computations . While these compounds share a thiadiazole-benzenenitrile framework, the presence of azo (-N=N-) and imine (-C=N-) groups distinguishes their electronic properties from the target compound’s ether (-O-) linkage. This suggests that this compound may exhibit different adsorption behaviors on metal surfaces due to reduced π-conjugation and altered electron-donating capacity.
Bioactive Benzonitrile Derivatives
5-Bromo-2-hydroxybenzonitrile, a precursor in synthesizing antiretroviral and anticancer agents, shares the bromo-benzonitrile motif but lacks the thiadiazole ring . Its planar structure and hydrogen-bonding propensity (O–H⋯N interactions) contrast with the thiadiazole-oxygen bridge in the target compound, which may hinder similar intermolecular interactions. Additionally, 1,3,4-oxadiazole derivatives bearing benzonitrile groups (e.g., compound 7.XXIX) show moderate anti-inflammatory activity (19% yield, 212–214°C melting point) but differ in heterocyclic core and substituent placement .
Biological Activity
3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Characterized by the presence of a thiadiazole moiety and a benzonitrile group, this compound exhibits various pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₄BrN₃OS. The structure features:
- A bromine atom substituent on the thiadiazole ring.
- An ether linkage to the benzonitrile group.
This unique combination enhances its solubility and bioavailability compared to structurally similar compounds.
Biological Activities
Research indicates that derivatives of thiadiazole, including this compound, exhibit a range of biological activities:
Anticancer Properties
Molecular docking studies suggest that this compound may interact with specific protein targets involved in cancer cell proliferation. For instance, it has been shown to bind effectively to tubulin, inhibiting its function and leading to apoptosis in cancer cells. This mechanism is critical for developing new anticancer therapies.
Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral properties. Preliminary studies indicate that this compound may exhibit activity against various viruses. For example, compounds with similar structures have demonstrated efficacy against beta-coronaviruses and other viral pathogens .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various thiadiazole derivatives, this compound was tested against several cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value indicative of its potency. The mechanism was linked to its ability to disrupt microtubule dynamics essential for cell division.
The biological activity of this compound can be attributed to its structural features:
- Binding Affinity : The bromine atom and thiadiazole ring enhance binding interactions with target proteins.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as replication and metabolism.
Q & A
Q. What are the optimized synthetic routes for 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-bromo-1,3,4-thiadiazol-2-ol with a benzonitrile derivative (e.g., 3-hydroxybenzonitrile) using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of thiadiazol-ol to benzonitrile) and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity.
Q. How is spectroscopic characterization (NMR, MS, IR) used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The benzonitrile moiety shows a singlet for the nitrile carbon at ~115 ppm in ¹³C NMR. The thiadiazole ring protons resonate as singlets in the aromatic region (δ 7.5–8.5 ppm). Bromine substituents cause deshielding in adjacent carbons .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 292–294 (M⁺, accounting for bromine isotopes) with fragmentation patterns showing loss of Br (Δ m/z 79–81) and thiadiazole ring cleavage .
- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1600–1500 cm⁻¹ (C=N/C-S in thiadiazole) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of thiadiazole-benzonitrile hybrids?
- Methodological Answer : SAR studies reveal that:
- The 5-bromo group on the thiadiazole enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- The benzonitrile moiety contributes to π-π stacking with enzyme active sites (e.g., bacterial enoyl-ACP reductase), as shown in docking studies .
- Substituting bromine with electron-withdrawing groups (e.g., Cl, CF₃) reduces potency, while electron-donating groups (e.g., OCH₃) destabilize the thiadiazole ring .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine electrostatic potential maps, highlighting nucleophilic regions (e.g., thiadiazole sulfur) prone to oxidation .
- Docking Studies (AutoDock Vina) : Use crystal structures of target proteins (e.g., CYP450 enzymes or kinase domains). The compound’s nitrile group forms hydrogen bonds with Arg residues, while the thiadiazole interacts via hydrophobic contacts .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate selective antimicrobial activity (MIC ≤ 10 µM) from nonspecific cytotoxicity (IC₅₀ > 50 µM in mammalian cell lines) .
- Assay Validation : Compare results across standardized protocols (e.g., CLSI for antimicrobials, MTT for cytotoxicity). Contradictions often arise from variations in bacterial strains or cell lines .
Q. What strategies improve the stability of this compound under experimental conditions?
- Methodological Answer :
- Light/Temperature Sensitivity : Store at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers (pH > 8) to minimize hydrolysis of the thiadiazole ring .
- Degradation Analysis : Use HPLC-PDA to monitor stability over 72 hours. Major degradation products include 5-bromo-1,3,4-thiadiazol-2-ol and 3-hydroxybenzonitrile, identified via LC-MS .
Q. What alternative synthetic routes exist for this compound, and how do they compare in scalability?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (85–90%) but requires specialized equipment .
- Solid-Phase Synthesis : Immobilize the benzonitrile derivative on Wang resin for iterative coupling. While scalable, this method has lower yields (60–70%) due to incomplete resin cleavage .
Q. How does this compound interact with enzymatic targets (e.g., kinases or cytochrome P450 isoforms)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4). The compound shows noncompetitive inhibition (Kᵢ = 2.5 µM) due to binding distal to the active site .
- Kinase Profiling : Screen against a panel of 100 kinases (e.g., EGFR, VEGFR2). IC₅₀ values < 1 µM suggest potential as a kinase inhibitor, but off-target effects require validation via Western blotting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
